

An In-Depth Technical Guide on the Safety and Toxicity Profile of ML186

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML186 is a potent and selective agonist for the G protein-coupled receptor 55 (GPR55). Identified through high-throughput screening, this small molecule, with the PubChem Compound Identifier (CID) 15945391, has emerged as a valuable tool for investigating the physiological and pathological roles of GPR55. While the primary focus of available literature has been on its pharmacological activity, this guide synthesizes the current, albeit limited, understanding of its safety and toxicity profile. This document is intended to provide a comprehensive overview for researchers and drug development professionals, highlighting both what is known and the significant gaps in the existing data.

Introduction to ML186

ML186, chemically known as N-(4-(morpholinosulfonyl)phenyl)-2-phenylacetamide, is a member of the morpholinosulfonylphenylamide scaffold. It was identified as a selective GPR55 agonist by the National Institutes of Health's Molecular Libraries Program.[1] The GPR55 receptor itself is a subject of intense research due to its potential involvement in a variety of physiological processes, including pain sensation, inflammation, and bone metabolism. The availability of a selective agonist like **ML186** is crucial for elucidating the specific functions of this receptor.



Pharmacodynamics and Selectivity

The primary pharmacodynamic action of **ML186** is the activation of the GPR55 receptor. Quantitative data from preclinical studies have established its potency and selectivity.

Table 1: Pharmacodynamic Profile of ML186

Parameter	Value	Source
GPR55 Agonist Potency (EC50)	305 nM	[1]
Selectivity against GPR35	>100-fold	[1]
Selectivity against CB1 Receptor	>100-fold	[1]
Selectivity against CB2 Receptor	>100-fold	[1]

This high degree of selectivity is a critical feature, as it minimizes the potential for off-target effects that could confound experimental results or lead to unforeseen toxicity. The compound has been shown to activate downstream signaling pathways of GPR55, including ERK phosphorylation and PKCβII translocation.[1]

Preclinical Safety and Toxicity

Currently, there is a significant lack of publicly available, formal preclinical safety and toxicity data for **ML186**. No dedicated in-depth toxicology reports, good laboratory practice (GLP) compliant studies, or comprehensive safety data sheets (SDS) specific to **ML186** were identified in the public domain. The information presented below is inferred from the general understanding of preclinical drug development and the limited available data for related compounds and GPR55 ligands.

In Vitro Toxicity

Detailed in vitro cytotoxicity studies on a wide range of cell lines have not been published for **ML186**. While some studies have investigated the cytotoxic effects of other GPR55 agonists,







these findings are not directly transferable to **ML186**. For instance, the GPR55 agonist DHA-DA has been shown to exert cytotoxic effects in certain cancer cell lines.[2] However, without direct testing, the cytotoxic potential of **ML186** remains unknown.

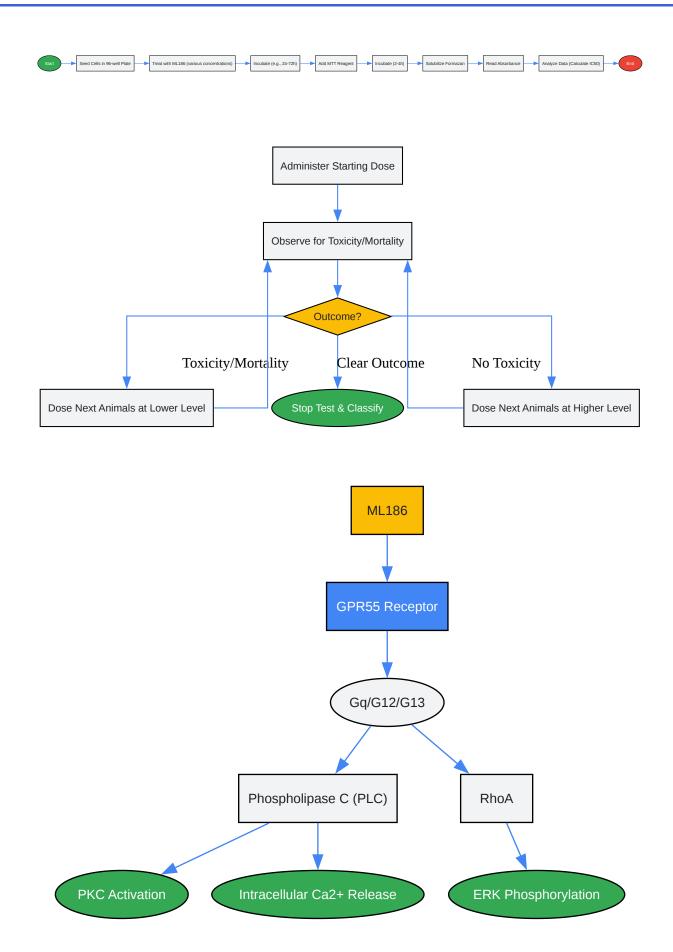
Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)

A standard method to assess in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

- Cell Seeding: Plate cells of a chosen cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **ML186** (typically from nanomolar to micromolar) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for a
 few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT
 to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g.,
 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing







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References

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- 2. The Mechanisms of GPR55 Receptor Functional Selectivity during Apoptosis and Proliferation Regulation in Cancer Cells [mdpi.com]
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